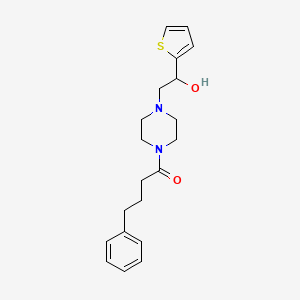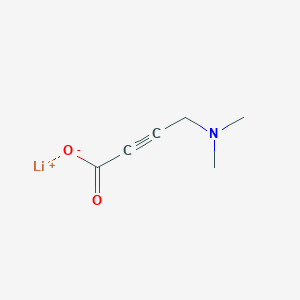![molecular formula C10H11BrN2O3 B2827135 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid CAS No. 1795517-39-3](/img/structure/B2827135.png)
4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” is a complex organic compound. It contains a bromopyridinyl group, a carbamoyl group, and a butanoic acid group . These functional groups suggest that the compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Chemical Reactions Analysis
The chemical reactivity of “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” would likely be influenced by its functional groups. The bromopyridinyl group could potentially undergo nucleophilic substitution reactions, the carbamoyl group might participate in condensation reactions, and the carboxylic acid group could undergo various reactions including esterification and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid” would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the bromine atom might make the compound relatively heavy .科学的研究の応用
Electrocatalytic Carboxylation
A novel electrochemical procedure demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, leading to 6-aminonicotinic acid with high yield and selectivity. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a sustainable approach to synthesizing related compounds Feng et al., 2010.
Ligand Synthesis for Biological Labeling
Research on ligands bearing 6-bromo-2,2'-bipyridine pendant arms has explored their transformation and functionalization for potential use in labeling biological materials. The synthetic protocols offer a pathway to designing ligands with oxophilic and anionic sidearms, suitable for various applications in biological research Charbonnière, Weibel, & Ziessel, 2002.
Solvent Influence on Pyridine Derivatives
The reactivity of bromopyridine derivatives in different solvents has been studied, highlighting how solvent polarity affects the substitution reactions. This research provides insights into the chemical behavior of bromopyridine compounds, which can be applied in various chemical synthesis processes Hertog & Jouwersma, 2010.
Photolabile Carbene Generating Labels
The synthesis of 4-(1-Azi-2,2,2-trifluoroethyl)benzoic Acid has been explored for its application as a highly photolabile carbene-generating label. This compound can be readily fixed to biochemical agents, offering potential uses in photoaffinity labeling and other areas where controlled carbene generation is required Nassal, 1983.
Convertible Isocyanides for Multicomponent Chemistry
The development of 2-isocyanopyridines, particularly 2-bromo-6-isocyanopyridine, as convertible isocyanides for multicomponent chemistry, has been reported. This reagent combines nucleophilicity with good leaving group capacity, demonstrating its utility in synthetic chemistry, including the synthesis of potent opioids Van der Heijden et al., 2016.
作用機序
Target of Action
It’s known that boronic acids and their esters, which this compound is likely to form, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through a process known as suzuki–miyaura (sm) cross-coupling . This process involves a transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s known that the suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is a widely applied reaction in organic synthesis .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound is likely involved in, is known to result in the formation of new carbon–carbon bonds . This could potentially lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acids and their esters . Additionally, the presence of a transition metal catalyst is necessary for the Suzuki–Miyaura cross-coupling reaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(6-bromopyridin-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYFTZVACNKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

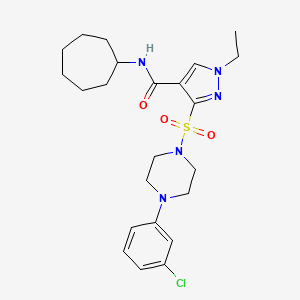
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2827053.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)
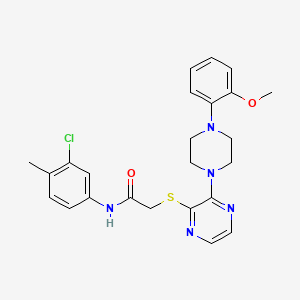
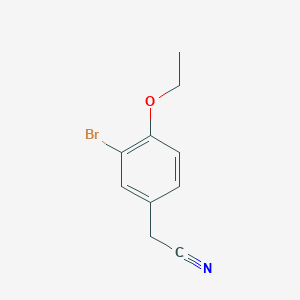
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2827058.png)
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)

